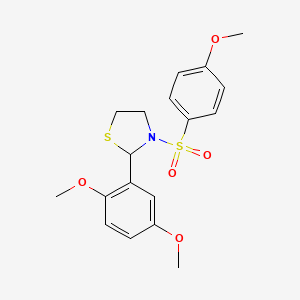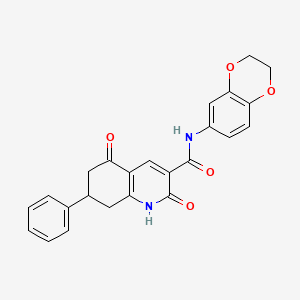![molecular formula C22H23N3O7 B11043879 N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11043879.png)
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzodioxole moiety with an indole core, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Coupling with Indole Core: The benzodioxole intermediate is then coupled with an indole derivative through a palladium-catalyzed C-N cross-coupling reaction.
Chemical Reactions Analysis
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticancer properties.
Biological Studies: Researchers investigate its effects on cellular pathways, including its ability to induce apoptosis and cell cycle arrest in cancer cells.
Material Science: The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxamide can be compared with other indole-based compounds, such as:
- 2-((1,3-benzodioxol-5-ylamino)acetyl)-N-methylhydrazinecarbothioamide
- 2-(1,3-benzodioxol-5-ylamino)ethanol hydrochloride
- N-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]acetamide
These compounds share structural similarities but differ in their functional groups and specific biological activities
Properties
Molecular Formula |
C22H23N3O7 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5,6,7-trimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O7/c1-25-14(7-12-8-17(28-2)20(29-3)21(30-4)19(12)25)22(27)23-10-18(26)24-13-5-6-15-16(9-13)32-11-31-15/h5-9H,10-11H2,1-4H3,(H,23,27)(H,24,26) |
InChI Key |
LKFRABMEXXTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)NCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043805.png)
![(5Z)-2-(4-chlorophenyl)-5-{[(4-chlorophenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11043806.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11043812.png)
![5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile](/img/structure/B11043817.png)

![ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11043827.png)

![3-(4-chloro-2-fluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043835.png)

![5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11043842.png)
![1-(4-Chlorophenyl)-3-{[1-(phenylsulfonyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B11043847.png)
![[1-(Cyclopropylmethyl)-3-(1,3-oxazol-4-YL)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL](2-thienyl)methanone](/img/structure/B11043867.png)
![[4-(Thiophen-3-yl)oxan-4-yl]methanol](/img/structure/B11043870.png)
![6-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043876.png)
